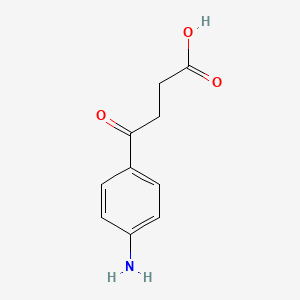

4-(4-Aminophenyl)-4-oxobutanoic acid

概要

説明

4-(4-Aminophenyl)-4-oxobutanoic acid is an organic compound that features both an amino group and a ketone group attached to a butanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with succinic anhydride. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product.

Another method involves the use of 4-aminophenylacetic acid and succinic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). This method also requires a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also integral parts of the industrial production process to reduce waste and improve sustainability.

化学反応の分析

Types of Reactions

4-(4-Aminophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: 4-(4-Nitrophenyl)-4-oxobutanoic acid.

Reduction: 4-(4-Aminophenyl)-4-hydroxybutanoic acid.

Substitution: Various amides and sulfonamides depending on the substituents introduced.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- Analgesics and Anti-inflammatory Agents : The compound is utilized as an intermediate in the synthesis of analgesics and anti-inflammatory drugs, enhancing pain management therapies. Its structural properties allow for modifications that improve drug efficacy and bioavailability .

Mechanism of Action

- The compound acts as a phosphodiesterase inhibitor, increasing cyclic adenosine monophosphate (cAMP) levels in cardiac tissues. This mechanism is crucial for developing cardiotonic agents that improve heart function .

Biochemical Research

Enzyme Inhibition Studies

- Research has shown that derivatives of 4-(4-Aminophenyl)-4-oxobutanoic acid can inhibit various enzymes, contributing to the understanding of metabolic pathways. For instance, studies have explored its role in inhibiting kynurenine 3-monooxygenase, which has implications for neuroprotection in excitotoxicity-related conditions .

Antimicrobial Activity

- The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have demonstrated its effectiveness, suggesting potential applications in treating infections .

Drug Formulation

Improving Solubility and Bioavailability

- The incorporation of this compound into drug formulations enhances the solubility and bioavailability of active pharmaceutical ingredients. This attribute is vital for developing effective oral medications .

Material Science

Development of Polymers and Coatings

- In material science, this compound is explored for its potential in creating polymers with improved thermal stability and mechanical properties. Its unique chemical structure allows it to be integrated into various industrial applications .

Analytical Chemistry

Quality Control Applications

- The compound aids in developing analytical methods for detecting and quantifying related compounds in various samples. This capability ensures quality control in pharmaceutical manufacturing processes .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cardiotonic | PDE inhibition leading to increased cAMP |

Table 2: In Vitro Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12 | ROS generation leading to cell death |

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, various concentrations were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at lower concentrations compared to standard antibiotics like amoxicillin, demonstrating its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Effects

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, confirming its effectiveness in triggering programmed cell death through mitochondrial pathways.

作用機序

The mechanism of action of 4-(4-Aminophenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and ketone groups allow it to interact with various biological targets, potentially disrupting normal biochemical pathways.

類似化合物との比較

Similar Compounds

4-Aminophenylacetic acid: Similar structure but lacks the ketone group.

4-(4-Nitrophenyl)-4-oxobutanoic acid: Similar structure but with a nitro group instead of an amino group.

4-(4-Aminophenyl)-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness

4-(4-Aminophenyl)-4-oxobutanoic acid is unique due to the presence of both an amino group and a ketone group on the butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

生物活性

4-(4-Aminophenyl)-4-oxobutanoic acid, also known as 4-APBA, is a small organic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₁NO₃. It features a butanoic acid backbone with a ketone group and an amino-substituted phenyl ring. This structure allows for various chemical interactions that contribute to its biological activities.

1. Antimicrobial Properties

Research indicates that 4-APBA exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Case Study:

In a disk diffusion assay, 4-APBA was tested against multiple bacterial strains, including Bacillus subtilis and Salmonella typhi. The results showed notable inhibition zones, suggesting effective antimicrobial action (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | Reference Standard |

|---|---|---|

| Staphylococcus aureus | 18 | Amoxicillin |

| Escherichia coli | 15 | Amoxicillin |

| Bacillus subtilis | 20 | Amoxicillin |

| Salmonella typhi | 17 | Amoxicillin |

2. Antioxidant Activity

4-APBA has been shown to possess antioxidant properties, which may protect cells from oxidative stress. This activity is crucial for preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

Research Findings:

A study evaluated the antioxidant capacity of 4-APBA using various assays, such as DPPH radical scavenging and ABTS assays. The compound demonstrated a significant ability to neutralize free radicals, indicating its potential therapeutic applications in oxidative stress-related conditions.

3. Enzyme Inhibition

Another notable biological activity of 4-APBA is its inhibitory effect on certain enzymes. Specifically, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

Case Study:

In vitro studies assessed the AChE inhibitory activity of 4-APBA compared to standard inhibitors. The results indicated that 4-APBA exhibited a competitive inhibition profile with a significant IC50 value, suggesting its potential role in developing therapeutic agents for Alzheimer's disease.

The biological activities of 4-APBA can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action: The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Antioxidant Mechanism: It likely acts by scavenging free radicals and enhancing cellular defense mechanisms.

- Enzyme Inhibition: By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.

特性

IUPAC Name |

4-(4-aminophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBOAZUDXNNWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287843 | |

| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-94-4 | |

| Record name | NSC52737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-(4-Aminophenyl)-4-oxobutanoic acid in recent chemical synthesis research?

A1: this compound (1) serves as a valuable starting material for synthesizing various heterocyclic compounds with potential biological activity []. The research highlights its use in creating selenadiazole, thiadiazole, and diazaphosphole derivatives, all incorporating a pyridazine ring derived from this compound. This highlights its versatility in constructing diverse molecular architectures for drug discovery and chemical biology research.

Q2: How does the study utilize computational chemistry to understand the properties of the synthesized compounds?

A2: The research employs Density Functional Theory (DFT) calculations to investigate the frontier molecular orbitals (FMO) and molecular electrostatic potential (MEPS) of the synthesized compounds []. These calculations help predict the chemical reactivity and kinetic stability of each structure. Furthermore, global descriptor parameters like electronegativity (χ), chemical hardness (η), and global softness (σ) were calculated and correlated with experimental biological activity data, providing insights into structure-activity relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。